molecular formula C9H9N5O B11039457 4-Amino-6-anilino-1,3,5-triazin-2-ol

4-Amino-6-anilino-1,3,5-triazin-2-ol

Cat. No.: B11039457
M. Wt: 203.20 g/mol
InChI Key: NXUBUNGQAOUETQ-UHFFFAOYSA-N
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Description

4-Amino-6-anilino-1,3,5-triazin-2(3H)-one is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group at the 4-position, an anilino group at the 6-position, and a triazinone core. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-anilino-1,3,5-triazin-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyanuric chloride, aniline, and ammonia.

    Reaction Conditions: The reaction is carried out in a solvent such as acetone or ethanol, under reflux conditions.

    Procedure: Cyanuric chloride is first reacted with aniline to form 4,6-dichloro-1,3,5-triazine. This intermediate is then treated with ammonia to replace the chlorine atoms with amino groups, yielding 4-amino-6-anilino-1,3,5-triazin-2(3H)-one.

Industrial Production Methods

In industrial settings, the production of 4-amino-6-anilino-1,3,5-triazin-2(3H)-one follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Optimized Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-anilino-1,3,5-triazin-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The amino and anilino groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.

    Condensation Reactions: It can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution Products: Alkylated or acylated derivatives of the original compound.

    Oxidation Products: Oxidized forms of the triazine ring.

    Condensation Products: Schiff bases or other condensation products.

Scientific Research Applications

4-Amino-6-anilino-1,3,5-triazin-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-6-anilino-1,3,5-triazin-2(3H)-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids.

    Pathways Involved: It can inhibit or activate specific biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-chloro-1,3,5-triazin-2(3H)-one: Similar structure but with a chlorine atom instead of an anilino group.

    4,6-Diamino-1,3,5-triazin-2(3H)-one: Contains two amino groups instead of an anilino group.

Uniqueness

4-Amino-6-anilino-1,3,5-triazin-2(3H)-one is unique due to the presence of both an amino and anilino group, which imparts distinct chemical properties and reactivity compared to other triazines.

Properties

IUPAC Name

6-amino-4-anilino-1H-1,3,5-triazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-7-12-8(14-9(15)13-7)11-6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUBUNGQAOUETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879766
Record name SYM-TRIAZINE,2-AMINO-4-PHENYLAMINO-6-HYDROXY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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